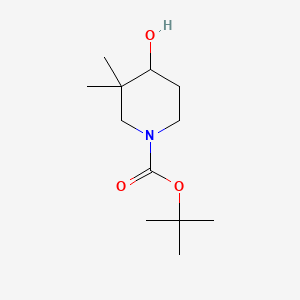

Tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-6-9(14)12(4,5)8-13/h9,14H,6-8H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZMUVNRDYLNZDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCC1O)C(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693848 |

Source

|

| Record name | tert-Butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143306-65-4 |

Source

|

| Record name | 1,1-Dimethylethyl 4-hydroxy-3,3-dimethyl-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143306-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate chemical properties

An In-depth Technical Guide to Tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate

Authored by: A Senior Application Scientist

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

This compound, also known as 1-Boc-4-hydroxy-3,3-dimethylpiperidine, is a heterocyclic building block of significant interest to researchers in drug discovery and development. The piperidine ring is a privileged scaffold, frequently incorporated into pharmaceutical agents due to its ability to confer favorable pharmacokinetic properties such as enhanced solubility and metabolic stability.

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound. The strategic placement of a gem-dimethyl group at the C3 position introduces a conformational rigidity that can be exploited to enhance binding affinity and selectivity for biological targets. The presence of the versatile hydroxyl group at C4 and the synthetically tractable tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom make this molecule a cornerstone for the construction of complex and diverse chemical entities.

Core Chemical and Physical Properties

A precise understanding of a compound's physical properties is fundamental for its effective use in synthesis and formulation. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 143306-65-4 | [1] |

| Molecular Formula | C₁₂H₂₃NO₃ | [1] |

| Molecular Weight | 229.32 g/mol | [1] |

| Appearance | White to cream powder | [2] |

| Storage | Sealed in a dry environment at room temperature | [1] |

Note: Specific values for melting point, boiling point, and density are not consistently available in public literature and should be determined empirically for each batch.

Synthesis and Manufacturing

The synthesis of this compound typically involves the protection of the piperidine nitrogen with a Boc group. The most direct method is the reaction of 4-hydroxy-3,3-dimethylpiperidine with di-tert-butyl dicarbonate (Boc₂O).

Workflow for Boc Protection

Caption: General workflow for the synthesis via Boc protection.

Detailed Experimental Protocol: Boc Protection

This protocol is adapted from established procedures for the Boc protection of similar piperidine derivatives.[2]

-

Reaction Setup: To a solution of 4-hydroxy-3,3-dimethylpiperidine (1 equivalent) in dichloromethane (DCM), add an equal volume of 1 M aqueous sodium hydrogen carbonate solution.

-

Reagent Addition: While stirring vigorously at room temperature, add di-tert-butyl dicarbonate (1 equivalent) portion-wise to the biphasic mixture.

-

Reaction Monitoring: Allow the reaction to stir for approximately 15 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic phase. Extract the aqueous phase with two additional portions of DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by silica gel chromatography if necessary.

Causality: The use of a biphasic system with a mild base like sodium bicarbonate is crucial. It neutralizes the acidic byproduct (tert-butanol and CO₂) of the reaction, driving the equilibrium towards the product while preventing any acid-labile side reactions. DCM is an excellent solvent for both the starting material and the product, facilitating an efficient reaction.

Spectroscopic Profile for Structural Verification

Confirming the identity and purity of the synthesized compound is paramount. The following are the expected spectroscopic characteristics for this compound.

-

¹H NMR: The spectrum will show characteristic signals for the tert-butyl group (a singlet at ~1.46 ppm, integrating to 9H). The protons on the piperidine ring will appear as complex multiplets in the region of 1.5-4.0 ppm. A broad singlet corresponding to the hydroxyl proton (OH) will also be present.

-

¹³C NMR: Key signals include the quaternary carbons of the Boc group (~80 ppm and ~28 ppm), the carbonyl carbon of the carbamate (~155 ppm), and the carbons of the piperidine ring, including the carbon bearing the hydroxyl group (~65-70 ppm).

-

Mass Spectrometry (MS): In Electrospray Ionization (ESI) mode, the compound is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺.

-

Infrared (IR) Spectroscopy: A strong absorption band will be observed around 1680-1700 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the Boc group. A broad absorption in the region of 3200-3600 cm⁻¹ will indicate the presence of the hydroxyl (O-H) group.

Chemical Reactivity and Synthetic Utility

The synthetic value of this molecule stems from the orthogonal reactivity of its two primary functional groups: the acid-labile Boc-protecting group and the versatile secondary alcohol. This allows for selective manipulation at one site while the other remains intact.

Key Transformation Pathways

Caption: Key reactive pathways of the title compound.

-

Boc Deprotection: The tert-butoxycarbonyl group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane.[3] This unmasks the piperidine nitrogen, allowing for subsequent functionalization like N-alkylation, N-arylation, or acylation to build more complex structures.[4]

-

Oxidation of the Hydroxyl Group: The secondary alcohol at the C4 position can be oxidized to the corresponding ketone, tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate, using a variety of standard oxidizing agents like pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or under Swern oxidation conditions.[5] This ketone is a valuable intermediate for reductive amination or Grignard-type reactions.

-

Activation and Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine.[3] This activated intermediate is then susceptible to nucleophilic substitution, enabling the introduction of a wide range of functionalities, including azides, halides, and ethers, at the C4 position.[2][4]

Applications in Drug Discovery

The piperidine scaffold is a cornerstone in medicinal chemistry, and the unique substitution pattern of this compound offers distinct advantages.

-

CNS Agents: The lipophilic nature of the piperidine ring can aid in crossing the blood-brain barrier, a critical feature for drugs targeting the central nervous system (CNS).[4] The hydroxyl group provides a handle to modulate polarity and hydrogen bonding capabilities, optimizing interactions with CNS receptors.

-

Kinase Inhibitors: Piperidine rings often serve as central scaffolds to correctly orient functional groups within the active site of kinases.[4] The gem-dimethyl group at C3 can act as a "conformational lock," restricting the rotation of adjacent bonds. This pre-organization can reduce the entropic penalty of binding, leading to higher affinity and selectivity for the target kinase.

-

Metabolic Stability: The presence of the gem-dimethyl group adjacent to the C4 position can sterically hinder metabolic enzymes (e.g., Cytochrome P450s), preventing oxidation at that site and potentially improving the metabolic stability and half-life of a drug candidate.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure safety.

-

Hazard Identification: Based on data for structurally related compounds, this chemical should be treated as a potential irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6]

-

Precautions for Safe Handling:

-

Storage Conditions:

Conclusion

This compound is a highly valuable and versatile building block for modern drug discovery. Its unique combination of a conformationally constrained piperidine core, an orthogonally protected nitrogen, and a synthetically tractable hydroxyl group provides medicinal chemists with a powerful tool to design and synthesize novel therapeutics with potentially improved potency, selectivity, and pharmacokinetic profiles. A thorough understanding of its chemical properties, reactivity, and handling requirements is key to unlocking its full potential in the laboratory.

References

-

PubChem. tert-Butyl (3S,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. Tert-butyl 4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

PubChemLite. Tert-butyl 4-hydroxy-3,5-dimethylpiperidine-1-carboxylate (C12H23NO3). PubChemLite. Available from: [Link]

- Google Patents. US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl). Google Patents.

-

ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. Available from: [Link]

-

PubChem. 1,1-Dimethylethyl 4-hydroxy-3-methyl-1-piperidinecarboxylate. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. This compound - CAS:143306-65-4 - Sunway Pharm Ltd [3wpharm.com]

- 2. N-BOC-4-Hydroxypiperidine | 109384-19-2 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. fishersci.com [fishersci.com]

In-Depth Technical Guide: Synthesis of tert-Butyl 4-Hydroxy-3,3-dimethylpiperidine-1-carboxylate

Abstract

tert-Butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate is a pivotal building block in contemporary medicinal chemistry, prized for the unique conformational rigidity and physicochemical properties it imparts to bioactive molecules. This guide provides a comprehensive overview of a robust and scalable synthetic pathway to this valuable compound. We will delve into the strategic considerations of the synthesis, detailing the mechanistic underpinnings of each reaction and providing field-tested experimental protocols. The content is tailored for researchers, scientists, and drug development professionals, aiming to equip them with the practical knowledge to confidently execute this synthesis.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1] Its saturated, six-membered heterocyclic structure allows for the precise spatial arrangement of substituents, influencing molecular shape and interactions with biological targets. The introduction of a gem-dimethyl group at the 3-position, as in the target molecule, provides steric bulk that can enhance metabolic stability and modulate receptor binding. The Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom is crucial for synthetic manipulations and is readily removed under acidic conditions.

Retrosynthetic Strategy and Pathway Selection

A logical retrosynthetic analysis of this compound points towards a convergent and efficient synthetic route. The key disconnection is the reduction of the corresponding ketone, tert-butyl 4-oxo-3,3-dimethylpiperidine-1-carboxylate. This ketone can be accessed via an intramolecular cyclization, such as a Dieckmann condensation, of a suitable acyclic precursor.

Figure 1. Retrosynthetic analysis of the target compound.

This strategy is advantageous as it utilizes readily available starting materials and employs well-established, high-yielding reactions.

Step-by-Step Synthesis Protocol

Synthesis of the Acyclic Diester Precursor

The synthesis commences with the construction of the acyclic diester, which will undergo the key cyclization reaction.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve isobutylamine in a suitable aprotic solvent like toluene.

-

Cool the solution to 0 °C in an ice bath and add ethyl acrylate dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Remove the solvent under reduced pressure.

-

To the resulting crude amine, add a solvent such as acetonitrile, followed by potassium carbonate as a base.

-

Add ethyl 2-bromoisobutyrate dropwise and heat the mixture to reflux for 12-18 hours.

-

After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Expertise & Experience: The initial step is a Michael addition, which is a highly efficient method for forming the carbon-nitrogen bond. The subsequent N-alkylation is a standard SN2 reaction. The choice of a non-nucleophilic base like potassium carbonate is crucial to prevent side reactions.

Intramolecular Dieckmann Condensation

The core piperidine ring is formed in this step through an intramolecular cyclization.

Experimental Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the acyclic diester precursor in anhydrous toluene.

-

Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), portion-wise at room temperature.

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the β-keto ester.

Trustworthiness: The Dieckmann condensation is a reliable method for forming five- and six-membered rings. The reaction is driven by the formation of a stable enolate intermediate. Anhydrous conditions are critical for success, as the strong base will react with any water present.

N-Boc Protection

The secondary amine of the piperidine ring is protected with a tert-butoxycarbonyl (Boc) group.

Experimental Protocol:

-

Dissolve the β-keto ester in a solvent such as dichloromethane (DCM).

-

Add di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Wash the reaction mixture with a dilute aqueous acid solution (e.g., 1 M HCl), followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield the N-Boc protected ketone.

Reduction of the Ketone

The final step involves the reduction of the ketone to the desired alcohol.

Experimental Protocol:

-

Dissolve the N-Boc protected ketone in methanol and cool the solution to 0 °C.

-

Add sodium borohydride (NaBH₄) in small portions.

-

Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature for 1-2 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

-

Purify by flash column chromatography to obtain this compound as a white solid.

Data Presentation

| Step | Reaction Type | Key Reagents | Typical Yield |

| 3.1 | Michael Addition & N-Alkylation | Ethyl acrylate, Ethyl 2-bromoisobutyrate, K₂CO₃ | 70-85% |

| 3.2 | Dieckmann Condensation | NaH or KOtBu | 65-80% |

| 3.3 | N-Boc Protection | (Boc)₂O, DMAP | >95% |

| 3.4 | Ketone Reduction | NaBH₄ | 90-98% |

Experimental Workflow Diagram

Figure 2. Synthetic workflow for the target molecule.

Conclusion

This guide has outlined a reliable and efficient synthesis of this compound. The presented methodology leverages robust and well-understood chemical transformations, ensuring high yields and scalability. By understanding the rationale behind each step and adhering to the outlined protocols, researchers can confidently prepare this valuable building block for applications in drug discovery and development.

References

-

O'Brien, P. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1623. [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.

Sources

A Comprehensive Technical Guide to tert-Butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate: A Key Building Block in Modern Drug Discovery

This guide provides an in-depth technical overview of tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate, a crucial heterocyclic building block in contemporary medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis, characterization, and applications, with a focus on its role in the synthesis of complex pharmaceutical agents.

Introduction: The Strategic Importance of Substituted Piperidines

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for optimizing drug-target interactions. The strategic introduction of substituents onto the piperidine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, polarity, and metabolic stability, which are critical determinants of a drug candidate's pharmacokinetic and pharmacodynamic profile.

The subject of this guide, this compound, is a valuable intermediate due to the orthogonal nature of its protecting group and the presence of a hydroxyl functionality and gem-dimethyl groups. The tert-butoxycarbonyl (Boc) group provides robust protection of the piperidine nitrogen under a wide range of reaction conditions, yet it can be readily removed under acidic conditions.[1] The hydroxyl group offers a handle for further functionalization, while the gem-dimethyl substitution at the C3 position can impart conformational rigidity and block potential sites of metabolism, thereby enhancing the metabolic stability of the final drug molecule.

Physicochemical and Structural Properties

IUPAC Name: this compound

CAS Number: 143306-65-4[2]

Molecular Formula: C₁₂H₂₃NO₃[2]

Molecular Weight: 229.32 g/mol [2]

| Property | Value | Source |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) | Inferred from synthetic procedures of related compounds |

| pKa | Not available | - |

Structural Formula:

Caption: Chemical structure of this compound.

Synthesis and Manufacturing

Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of the target compound.

Step 1: N-Boc Protection of 3,3-Dimethyl-4-piperidone

The synthesis would commence with the protection of the secondary amine of 3,3-dimethyl-4-piperidone. This is a standard procedure in organic synthesis to prevent undesired side reactions in subsequent steps.[3]

Protocol:

-

To a solution of 3,3-dimethyl-4-piperidone hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water, add a base such as triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃) (2.0-2.5 eq).

-

Stir the mixture at room temperature until the starting material fully dissolves.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, perform an aqueous workup. Extract the aqueous phase with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude product, tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate, can be purified by column chromatography on silica gel if necessary.

Causality behind Experimental Choices:

-

Solvent: A biphasic system or a polar aprotic solvent is chosen to facilitate the dissolution of both the polar starting material and the less polar Boc anhydride.

-

Base: A mild inorganic or organic base is used to neutralize the hydrochloride salt of the starting material and to scavenge the acid generated during the reaction.

-

Reagent: Di-tert-butyl dicarbonate is the standard reagent for Boc protection due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).

Step 2: Stereoselective Reduction of the Ketone

The second step involves the reduction of the ketone at the C4 position to the corresponding secondary alcohol. The choice of reducing agent can influence the stereoselectivity of this transformation.

Protocol:

-

Dissolve the tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate (1.0 eq) from the previous step in a protic solvent such as methanol (MeOH) or ethanol (EtOH).

-

Cool the solution to 0 °C in an ice bath.

-

Add a mild reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 eq), portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, quench the excess NaBH₄ by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C.

-

Remove the solvent under reduced pressure.

-

Perform an aqueous workup by adding water and extracting the product with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the crude product.

-

Purify the final product, this compound, by column chromatography or recrystallization.

Causality behind Experimental Choices:

-

Reducing Agent: Sodium borohydride is a mild and selective reducing agent for ketones and aldehydes, which will not affect the Boc protecting group or the ester functionality. Its use generally favors the formation of the thermodynamically more stable equatorial alcohol.

-

Solvent: Protic solvents like methanol or ethanol are used to activate the borohydride and to protonate the resulting alkoxide intermediate.

-

Temperature: The reaction is initiated at a low temperature to control the rate of reaction and to enhance stereoselectivity.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for the structural elucidation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at approximately 1.4-1.5 ppm integrating to 9H), the gem-dimethyl groups (two singlets in the range of 0.9-1.2 ppm, each integrating to 3H), the protons on the piperidine ring (a series of multiplets in the range of 1.5-4.0 ppm), and the hydroxyl proton (a broad singlet which may be exchangeable with D₂O).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl of the Boc group (around 155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), the carbons of the methyl groups of the tert-butyl group (around 28 ppm), the carbons of the gem-dimethyl groups, and the carbons of the piperidine ring, including the carbon bearing the hydroxyl group (in the range of 60-70 ppm).

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 230.1751 and potentially a sodium adduct [M+Na]⁺ at m/z 252.1570.[4]

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the alcohol (a broad band around 3400 cm⁻¹), the C-H stretches of the aliphatic groups (around 2850-3000 cm⁻¹), and a strong C=O stretch of the carbamate group (around 1680-1700 cm⁻¹).

Applications in Drug Development

This compound and its stereoisomers are valuable intermediates in the synthesis of several important pharmaceutical agents. The presence of the hydroxyl group and the gem-dimethyl moiety makes it a key building block for introducing specific structural motifs into drug candidates.

Synthesis of Janus Kinase (JAK) Inhibitors

One of the most significant applications of related substituted piperidines is in the synthesis of Janus kinase (JAK) inhibitors, such as Tofacitinib .[5][6] Tofacitinib is an oral medication for the treatment of rheumatoid arthritis. The synthesis of Tofacitinib involves the coupling of a chiral piperidine derivative with a pyrrolo[2,3-d]pyrimidine core.[7] A closely related analogue, tert-butyl-(3S,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate, is a key intermediate in some synthetic routes to Tofacitinib.[5] The gem-dimethylated version could be used to synthesize analogues of Tofacitinib with potentially improved metabolic stability.

Illustrative Synthetic Connection:

Caption: Role as a precursor in the synthesis of JAK inhibitor analogues.

Potential Role in the Synthesis of DPP-4 Inhibitors

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes. Some DPP-4 inhibitors, such as Omarigliptin , feature highly substituted heterocyclic rings.[2][8][9] While not a direct precursor, the structural motifs present in this compound are relevant to the synthesis of complex heterocyclic systems found in such drugs. The development of novel DPP-4 inhibitors could potentially utilize this building block to explore new chemical space and improve pharmacokinetic properties.

Safety, Handling, and Storage

As a chemical intermediate, this compound should be handled with appropriate care in a laboratory or manufacturing setting.

Hazard Identification (based on related compounds):

-

May be harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE):

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[10]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10]

-

Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile rubber), safety glasses with side shields or goggles, and a lab coat.[11]

-

Wash hands thoroughly after handling.[10]

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[10]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[11]

-

Store at ambient temperature.[10]

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its unique combination of a Boc-protected nitrogen, a functionalizable hydroxyl group, and a metabolically blocking gem-dimethyl moiety makes it a valuable intermediate for the synthesis of complex, biologically active molecules. This guide has provided a comprehensive overview of its properties, a plausible synthetic route with detailed protocols, key analytical characterization methods, and its potential applications in the development of important pharmaceuticals. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the utility of such well-designed building blocks will undoubtedly increase.

References

-

Tofacitinib synthesis - UNL. (n.d.). Retrieved January 10, 2026, from [Link]

-

Supplementary information. (n.d.). Retrieved January 10, 2026, from [Link]

- 3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet. (2024, April 2). Jubilant Ingrevia Limited.

-

4 - Safety Data Sheet. (n.d.). Retrieved January 10, 2026, from [Link]

- Synthesis of enantiopure di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. A useful building block for the preparation of 4-hydroxypipecolate derivatives. (n.d.). Organic Syntheses Procedure.

- Graphical synthetic routes of tofacitinib. (2015). Chinese Journal of New Drugs, 24(15), 1735-1741.

- Piperidine-4-carboxylic acid, N-BOC protected. (2023, August 3). Apollo Scientific.

- Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. (2012). Journal of Chemical and Pharmaceutical Research, 4(7), 3567-3570.

- Supplementary Information. (n.d.). Macmillan Group - Princeton University.

- Wang, M., Wang, W., Tang, Q., & Xu, S. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. International Conference on Material, Energy and Environment Engineering, 133-136.

- An efficient and alternative method for synthesis of tofacitinib. (2015). Der Pharma Chemica, 7(10), 246-253.

- Wang, M., Wang, W., Tang, Q., & Xu, S. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

- tert-butyl (3R,4S)-rel-3-hydroxy-4-methylpiperidine-1-carboxylate(374794-75-9) 1H NMR. (n.d.). ChemicalBook.

- Peng, F., Chen, Y., Chen, C. Y., Dormer, P. G., Kassim, A., McLaughlin, M., ... & Chung, J. Y. L. (2017). Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin. The Journal of organic chemistry, 82(17), 9023–9029.

- 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. (n.d.). Organic Syntheses Procedure.

- An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. (2014). Organic Process Research & Development, 18(11), 1438-1443.

- Application Notes and Protocols for N-Boc Deprotection of Piperidine Deriv

- Tert-butyl 4-(3-hydroxy-2,2-dimethylpropyl)

- Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH.

- Process for the preparation of tofacitinib and intermediates thereof. (2021).

- Peng, F., Chen, Y., Chen, C. Y., Dormer, P. G., Kassim, A., McLaughlin, M., ... & Chung, J. Y. L. (2017). Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin. PubMed.

- tert-Butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxyl

- Tert-butyl 4-hydroxy-3,5-dimethylpiperidine-1-carboxyl

- Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. (2018). IOP Conference Series: Earth and Environmental Science, 186(4), 012046.

- Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). (2022). Pharmaceuticals, 15(2), 247.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. tert-Butyl (3S,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate | C11H21NO3 | CID 68442776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - Tert-butyl 4-hydroxy-3,5-dimethylpiperidine-1-carboxylate (C12H23NO3) [pubchemlite.lcsb.uni.lu]

- 5. research.unl.pt [research.unl.pt]

- 6. researchgate.net [researchgate.net]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. peptide.com [peptide.com]

An In-depth Technical Guide to tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate, a key building block in modern medicinal chemistry. We will delve into its chemical and physical properties, analytical characterization, and its pivotal role in the synthesis of complex pharmaceutical agents.

Core Molecular Attributes

This compound, a heterocyclic compound, is distinguished by a piperidine core functionalized with a hydroxyl group, two methyl groups at the C3 position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This structure makes it a valuable chiral intermediate in organic synthesis.

| Property | Value | Source |

| Molecular Weight | 229.32 g/mol | [1] |

| Molecular Formula | C12H23NO3 | [1] |

| CAS Number | 143306-65-4 | [1] |

| IUPAC Name | This compound | |

| Synonyms | 1-Boc-4-hydroxy-3,3-dimethylpiperidine, 4-hydroxy-3,3-dimethylpiperidine-1-carboxylic acid tert-butyl ester | [1] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its application in synthesis and for the development of analytical methods.

| Property | Value | Notes |

| Melting Point | Not available | Data for the specific 3,3-dimethyl isomer is not readily available in public literature. |

| Boiling Point | Not available | Data for the specific 3,3-dimethyl isomer is not readily available in public literature. |

| Density | Not available | Data for the specific 3,3-dimethyl isomer is not readily available in public literature. |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. | Based on general characteristics of similar Boc-protected piperidines. |

| Appearance | Typically a white to off-white solid or a colorless oil. |

Role in Pharmaceutical Synthesis: A Stepping Stone to Janus Kinase (JAK) Inhibitors

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Substituted piperidines, such as this compound, are particularly valuable as chiral building blocks for creating complex and specific molecular architectures.

While direct citation for the use of the 3,3-dimethyl variant is limited in readily available literature, the closely related analogue, tert-butyl (3S,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate, serves as a key chiral precursor in the synthesis of Tofacitinib . Tofacitinib is a Janus kinase (JAK) inhibitor used to treat autoimmune diseases like rheumatoid arthritis. The stereochemistry of the piperidine ring is crucial for the drug's efficacy and selectivity. This highlights the importance of such substituted piperidines in the development of targeted therapies.

The synthesis of these complex molecules often involves the strategic use of protecting groups, such as the Boc group, to mask the reactivity of the piperidine nitrogen, allowing for selective modifications at other positions of the ring. The hydroxyl group provides a handle for further functionalization, such as oxidation to a ketone or conversion to other functional groups.

Caption: General synthetic pathways utilizing the functional groups of the title compound.

Analytical Characterization: A Multi-technique Approach

The unambiguous identification and purity assessment of this compound require a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H-NMR: The proton NMR spectrum would be expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), the two methyl groups at the C3 position (likely singlets or doublets depending on chirality and conformation), and the protons on the piperidine ring. The proton attached to the hydroxyl-bearing carbon (C4) would likely appear as a multiplet.

-

¹³C-NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), the carbons of the tert-butyl methyls (around 28 ppm), the carbons of the C3 methyl groups, and the carbons of the piperidine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 230.1751. Common fragments would correspond to the loss of the tert-butyl group or the entire Boc group.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of pharmaceutical intermediates. A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of an acid modifier like trifluoroacetic acid.

Illustrative HPLC Workflow:

Caption: A typical workflow for purity analysis by HPLC.

Synthesis Protocol

The synthesis of this compound generally involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction and modification of the hydroxyl and methyl groups. A common strategy involves the reduction of a corresponding ketone precursor.

General Synthesis Outline:

-

Starting Material: A suitable piperidine derivative, such as 3,3-dimethylpiperidin-4-one.

-

Boc Protection: The secondary amine of the piperidine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium bicarbonate. This step is crucial to prevent side reactions at the nitrogen atom in subsequent steps.

-

Reduction: The ketone at the C4 position is then reduced to a hydroxyl group using a reducing agent such as sodium borohydride (NaBH₄). The choice of reducing agent can influence the stereoselectivity of the reaction.

Caption: A plausible synthetic route to the title compound.

Safety and Handling

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its strategically placed functional groups and the presence of the Boc protecting group allow for its use in the stereoselective synthesis of complex piperidine-containing molecules. Its role as a precursor to potent pharmaceutical agents, such as JAK inhibitors, underscores its importance in modern drug discovery and development. Further research into the specific applications and properties of this compound is warranted to fully exploit its synthetic potential.

References

-

Capot Chemical. (2025, November 12). MSDS of tert-butyl (3S,4R)-4-amino-3-hydroxy-piperidine-1-carboxylate. Retrieved from [Link]

-

Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

Sources

Navigating the Spectroscopic Landscape of a Key Pharmaceutical Building Block: A Technical Guide to tert-Butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and bioactive molecules. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged core for drug design. Within this class of compounds, tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate stands out as a versatile building block, offering multiple points for chemical modification. The presence of a hydroxyl group, gem-dimethyl substitution, and a Boc-protected amine provides a rich platform for the synthesis of complex molecular architectures.

Accurate and comprehensive spectroscopic characterization is the cornerstone of chemical synthesis, ensuring the identity, purity, and structural integrity of a compound. This guide provides a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering a robust reference for its identification and utilization in research and development.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with its key functional groups, dictates its characteristic spectroscopic signatures. The tert-butoxycarbonyl (Boc) protecting group, the piperidine ring, the hydroxyl group, and the gem-dimethyl groups each give rise to distinct signals in NMR, IR, and MS analyses.

Caption: 2D representation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in a deuterated solvent such as chloroform-d (CDCl₃) reveals a set of characteristic signals. The large tert-butyl group of the Boc protector gives rise to a prominent singlet integrating to nine protons, typically observed in the upfield region of the spectrum. The protons on the piperidine ring appear as a series of multiplets, with their chemical shifts and coupling patterns influenced by their axial or equatorial positions and the presence of the adjacent hydroxyl and gem-dimethyl groups. The hydroxyl proton often appears as a broad singlet, and its chemical shift can be concentration and temperature-dependent.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. Key resonances include those for the carbonyl carbon of the Boc group (typically in the 155 ppm region), the quaternary carbon of the tert-butyl group, and the carbons of the piperidine ring. The chemical shifts of the piperidine ring carbons are diagnostic of the substitution pattern and stereochemistry.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands. A broad absorption band in the region of 3400 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The strong absorption band around 1690 cm⁻¹ is characteristic of the C=O stretching vibration of the carbamate (Boc group). C-H stretching vibrations of the alkyl groups are observed in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. Under electrospray ionization (ESI) conditions, the molecule is expected to be observed as its protonated form [M+H]⁺ or as an adduct with sodium [M+Na]⁺. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass, which can be used to confirm the elemental composition. The fragmentation pattern can provide valuable structural information, often involving the loss of the tert-butyl group or the entire Boc group.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following experimental protocols are recommended.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the range of -1 to 12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is convenient. Place a small amount of the solid directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid or ammonium acetate can be added to promote ionization.

-

Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode.

-

Scan a mass range that includes the expected molecular ion (e.g., m/z 100-500).

-

Conclusion

The comprehensive spectroscopic data presented in this guide provides a robust analytical foundation for the confident identification and use of this compound. By understanding the characteristic NMR, IR, and MS signatures of this valuable building block, researchers and drug development professionals can streamline their synthetic workflows and accelerate the discovery of new chemical entities. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and reliability in the characterization of this and related piperidine derivatives.

References

No authoritative, publicly available, peer-reviewed articles with the complete experimental spectroscopic data for this compound could be located during the literature search for the generation of this guide. The information presented is based on established principles of spectroscopic interpretation and data for analogous compounds. For definitive data, it is recommended to acquire spectra on an authenticated sample.

A Comprehensive Guide to the Structural Elucidation of tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate: A Keystone for Drug Discovery

This technical guide provides a detailed exploration of the molecular architecture of tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer a comprehensive roadmap for determining and understanding the compound's three-dimensional structure. Given the pivotal role of substituted piperidine scaffolds in modern pharmaceuticals, a thorough grasp of their conformational and intermolecular behavior is paramount for rational drug design.

While a definitive, publicly accessible crystal structure for this specific molecule is not available at the time of this writing, this guide will delineate the complete, field-proven workflow for its determination and analysis. We will explore the causality behind each experimental choice, from material synthesis to high-resolution data acquisition and interpretation, thereby providing a robust framework for its structural characterization.

The Significance of the 4-Hydroxy-3,3-dimethylpiperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs. Its saturated, puckered nature allows for the precise spatial presentation of substituents, enabling tailored interactions with biological targets. The introduction of a hydroxyl group at the C4 position and gem-dimethyl groups at the C3 position on the piperidine ring, as seen in this compound, imparts specific and valuable properties:

-

Conformational Restriction: The gem-dimethyl group at the C3 position significantly restricts the conformational flexibility of the piperidine ring. This pre-organization can lead to a lower entropic penalty upon binding to a target protein, potentially increasing binding affinity.

-

Chirality and Stereochemical Control: The C4 hydroxyl group introduces a stereocenter, offering possibilities for diastereomeric and enantiomeric differentiation, which is critical for specificity in biological systems.

-

Hydrogen Bonding Capabilities: The hydroxyl group can act as both a hydrogen bond donor and acceptor, providing a key anchor point for interactions with protein active sites.

-

Metabolic Stability: The tert-butyl carbamate (Boc) protecting group offers a balance of stability during synthesis and facile removal under specific conditions, making it a versatile intermediate in multi-step synthetic routes.

Understanding the precise three-dimensional arrangement of these features through single-crystal X-ray diffraction is therefore not merely an academic exercise but a critical step in leveraging this scaffold for the development of novel therapeutics.

Synthesis and Characterization

A reliable and scalable synthesis is the prerequisite for obtaining high-quality single crystals. The synthesis of this compound can be approached through established synthetic methodologies.

Proposed Synthetic Pathway

A common route involves the protection of a pre-functionalized piperidine or the construction of the ring system followed by functional group manipulation. A plausible synthetic approach starts from a suitable precursor, such as tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate (1.0 eq) in methanol at 0 °C, add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the title compound.

Spectroscopic and Analytical Characterization

Prior to crystallization attempts, the synthesized material must be rigorously characterized to confirm its identity and purity.

| Analytical Technique | Expected Observations |

| ¹H NMR | Resonances corresponding to the tert-butyl group, the piperidine ring protons (with characteristic splitting patterns), and the hydroxyl proton. |

| ¹³C NMR | Signals for the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, the carbons of the piperidine ring, and the gem-dimethyl carbons. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the expected mass of the compound. |

| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration, and a strong absorption around 1680 cm⁻¹ for the C=O of the carbamate. |

| High-Performance Liquid Chromatography (HPLC) | A single, sharp peak indicating high purity (>98%). |

Crystal Growth: The Art and Science of Obtaining Diffractable Crystals

The successful determination of a crystal structure is entirely dependent on the ability to grow single crystals of sufficient size and quality. This often remains the most challenging and empirical step in the process.

Principles of Crystallization

Crystallization is the process of slowly transitioning a molecule from a disordered state in solution to an ordered, repeating lattice. This is typically achieved by slowly decreasing the solubility of the compound in a given solvent system.

Recommended Crystallization Techniques

For a molecule like this compound, several techniques should be explored in parallel:

-

Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture) is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.

-

Vapor Diffusion (Hanging Drop and Sitting Drop): A concentrated solution of the compound is placed as a drop on a siliconized glass slide, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the drop gradually lowers the solubility, inducing crystallization.

-

Solvent/Anti-Solvent Diffusion: A solution of the compound is carefully layered with a less dense, miscible "anti-solvent" in which the compound is insoluble. Crystals may form at the interface where the two liquids slowly mix.

A systematic screening of various solvents and solvent combinations is crucial for success.

Single-Crystal X-ray Diffraction: Visualizing the Molecular World

Once suitable crystals are obtained, single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms.

The Experimental Workflow

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Data Analysis and Interpretation

The output of a successful X-ray diffraction experiment is a crystallographic information file (CIF), which contains the atomic coordinates, unit cell parameters, and other essential data. From this, a wealth of structural information can be extracted.

Expected Structural Features:

-

Piperidine Ring Conformation: The piperidine ring is expected to adopt a chair conformation, which is the most stable arrangement. The bulky tert-butylcarbamate group is likely to occupy an equatorial position to minimize steric hindrance.

-

Intramolecular Hydrogen Bonding: The possibility of an intramolecular hydrogen bond between the C4-hydroxyl group and the carbamate oxygen should be investigated. This would further influence the conformation of the piperidine ring.

-

Intermolecular Interactions: A key aspect of the crystal structure analysis will be the identification of intermolecular hydrogen bonds involving the hydroxyl group. These interactions will dictate how the molecules pack in the solid state, forming a supramolecular architecture. Other non-covalent interactions, such as van der Waals forces, will also play a role in the crystal packing.

The molecular structure can be visualized as follows:

Caption: 2D representation of the title compound's connectivity.

Implications for Drug Development

A detailed understanding of the crystal structure of this compound provides invaluable insights for drug development:

-

Structure-Activity Relationship (SAR) Studies: The precise bond lengths, bond angles, and torsion angles provide a baseline for computational modeling and SAR studies.

-

Conformational Analysis: The experimentally determined conformation can be used to validate and refine computational models of how related molecules bind to their targets.

-

Polymorphism Screening: Knowledge of the crystal packing can inform studies on polymorphism, which is a critical aspect of drug formulation and stability.

Conclusion

While the definitive crystal structure of this compound awaits experimental determination, this guide has provided a comprehensive framework for achieving this goal. By following the detailed protocols for synthesis, crystallization, and data analysis, researchers can unlock the precise three-dimensional architecture of this important medicinal chemistry scaffold. The resulting structural information will undoubtedly accelerate the rational design and development of novel therapeutics that incorporate this valuable molecular building block.

References

As this guide outlines a proposed study, direct references to a crystal structure are not possible. The following references provide foundational knowledge and context for the techniques and concepts discussed.

- Principles of Crystallization: "Crystal Engineering: A Textbook" by G. R. Desiraju, J. J. Vittal, and A. Ramanan. This book offers a thorough introduction to the principles of crystal growth and intermolecular interactions. (A general reference, no specific URL).

- Single-Crystal X-ray Diffraction: "Crystal Structure Analysis: A Primer" by J. P. Glusker and K. N. Trueblood. A classic text detailing the theory and practice of X-ray crystallography. (A general reference, no specific URL).

-

The Cambridge Structural Database (CSD): The CCDC (Cambridge Crystallographic Data Centre) maintains the world's repository of small-molecule organic and metal-organic crystal structures. [Link][1]

-

Synthesis of Piperidine Derivatives: For examples of synthetic routes to similar compounds, see relevant articles in journals such as the Journal of Medicinal Chemistry, Organic Letters, and Tetrahedron Letters. A search on chemical databases like PubChem can also provide synthetic information. [Link]

Sources

Solubility Profile of Tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate: A Physicochemical and Methodological Guide

An In-depth Technical Guide for Researchers

Abstract

Tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate is a pivotal heterocyclic building block in contemporary drug discovery and organic synthesis. Its utility in creating complex molecular architectures necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility. This technical guide provides a comprehensive analysis of the compound's predicted solubility in common laboratory solvents based on its molecular structure. Furthermore, it offers detailed, field-proven experimental protocols for both qualitative classification and precise quantitative measurement of its equilibrium solubility. This document is intended to equip researchers, chemists, and formulation scientists with the foundational knowledge and practical methodologies required to effectively handle and utilize this compound in a variety of experimental settings.

Introduction: The Role of a Versatile Piperidine Building Block

Substituted piperidine rings are privileged scaffolds in medicinal chemistry, appearing in numerous approved pharmaceuticals. This compound serves as a key intermediate, offering multiple points for synthetic diversification. The tert-butoxycarbonyl (Boc) protecting group provides stability under various reaction conditions while allowing for facile deprotection, the gem-dimethyl groups on the ring can induce specific conformations and improve metabolic stability, and the hydroxyl group offers a handle for further functionalization.

A comprehensive understanding of the solubility of this intermediate is not merely academic; it is a critical operational parameter that dictates the success of several downstream processes:

-

Reaction Optimization: Solvent choice directly impacts reaction kinetics, yield, and purity by ensuring reactants remain in the solution phase.

-

Purification and Isolation: Knowledge of solubility is fundamental for developing effective crystallization, precipitation, and chromatographic purification methods.

-

Formulation Development: For compounds intended for biological screening, solubility in aqueous and organic co-solvent systems is a primary determinant of bioavailability and testability.

This guide provides the theoretical framework and practical tools to address these challenges.

Key Compound Identifiers:

Predicted Solubility Profile Based on Molecular Structure

While extensive empirical data is not publicly available, a robust solubility profile can be predicted by dissecting the compound's molecular structure. The principle of "like dissolves like" is the cornerstone of this analysis, which considers the interplay between polar and nonpolar functionalities.[3]

-

Hydrophilic (Polar) Moiety: The secondary hydroxyl (-OH) group at the C4 position is the primary contributor to polarity. It can act as both a hydrogen bond donor and acceptor, promoting interaction with polar protic solvents.

-

Lipophilic (Nonpolar) Moieties: The molecule possesses significant nonpolar character derived from the bulky tert-butyl group, the two methyl groups at the C3 position, and the aliphatic piperidine ring backbone. These features drive solubility in less polar and nonpolar solvents.

-

Amphiphilic Linker: The carbamate group (-N-COO-) has polar characteristics but is sterically hindered by the Boc group. The nitrogen atom's lone pair is delocalized and is not significantly basic.

Based on this structural assessment, the following solubility trends are anticipated:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low in Water; Good in Alcohols | The large lipophilic surface area will likely overcome the single hydroxyl group's ability to solubilize the molecule in water. Solubility should increase significantly in alcohols, which can engage in hydrogen bonding while also solvating the nonpolar regions. |

| Polar Aprotic | DMSO, DMF, Acetone, THF, Acetonitrile | High | These solvents are excellent hydrogen bond acceptors, readily interacting with the compound's -OH group. They possess sufficient polarity to solvate the entire molecule effectively. |

| Nonpolar | Dichloromethane (DCM), Chloroform | High | The significant nonpolar character of the compound, combined with the ability of chlorinated solvents to interact with various functional groups, suggests strong solubility. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Moderate to Low | Solubility is expected to be moderate in aromatic solvents like toluene. In highly nonpolar aliphatic solvents like hexane, solubility will likely be limited, as these solvents cannot effectively solvate the polar hydroxyl and carbamate groups. |

Experimental Protocols for Solubility Determination

To move from prediction to empirical fact, rigorous experimental determination is necessary. The following protocols are designed to provide both a rapid preliminary assessment and a highly accurate quantitative measurement.

Protocol for Qualitative Solubility Classification

This initial screening method quickly classifies the compound based on its solubility in water and dilute acidic/basic solutions, providing insights into the presence of ionizable functional groups.[4][5]

Methodology:

-

Preparation: Dispense approximately 20-30 mg of the compound into four separate, labeled small test tubes.

-

Solvent Addition:

-

To tube 1, add 1 mL of deionized water.

-

To tube 2, add 1 mL of 5% aqueous HCl.

-

To tube 3, add 1 mL of 5% aqueous NaOH.

-

To tube 4, add 1 mL of 5% aqueous NaHCO₃.

-

-

Agitation: Vigorously shake or vortex each tube for 60 seconds.

-

Observation: Observe each tube for complete dissolution. A compound is considered "soluble" if no solid particles are visible to the naked eye.

-

Interpretation: For this compound, the expected outcome is insolubility in all four aqueous systems, classifying it as a neutral, water-insoluble compound. This is because the carbamate nitrogen is non-basic and the hydroxyl group is not acidic enough to be deprotonated by NaOH.

Caption: Qualitative solubility classification workflow.

Protocol for Quantitative Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold-standard for determining equilibrium solubility.[6][7] It measures the maximum concentration of a solute in a solvent at a specific temperature when the system has reached equilibrium.

Methodology:

-

Supersaturation: Add an excess amount of the compound to a known volume of the chosen solvent in a sealed vial (e.g., 20 mg of compound to 2 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Place the vial in an incubator shaker or on a rotator in a temperature-controlled water bath. Agitate the slurry at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A duration of 24-48 hours is typical, as the rate of dissolution slows significantly as it approaches saturation.[7]

-

Phase Separation: After equilibration, let the vial stand undisturbed to allow the excess solid to settle. To ensure complete removal of solid particles from the supernatant, centrifugation followed by filtration through a 0.22 µm syringe filter is required. This step is critical to avoid artificially high results.

-

Quantification:

-

Carefully take a precise aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method.

-

Analyze the concentration of the diluted sample using a validated technique such as HPLC-UV, LC-MS, or NMR.[6]

-

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Caption: Workflow for the quantitative shake-flask solubility method.

Conclusion

This compound is a molecule with a dualistic nature, possessing both significant lipophilic character and a key hydrogen-bonding hydroxyl group. This structure predicts good solubility in a range of common organic solvents from alcohols to chlorinated hydrocarbons, and poor solubility in water. For any research or development professional, moving beyond these predictions to generate precise, empirical data is essential for robust process development and reliable experimental outcomes. The qualitative and quantitative protocols detailed in this guide provide a validated framework for achieving this, ensuring that the handling and application of this versatile building block are grounded in solid scientific data.

References

- Vertex AI Search Result. (n.d.).

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl (3S,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate. PubChem Compound Database. Retrieved from [Link]

- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Quora. (2017, June 24). How to determine the solubility of organic compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tert-butyl 4-hydroxypiperidine-1-carboxylate. PubChem Compound Database. Retrieved from [Link]

- UB. (n.d.). tert-Butyl (R)

-

CP Lab Safety. (n.d.). This compound, 97% Purity, C12H23NO3, 25 grams. Retrieved from [Link]

- Google Patents. (2015, December 31). US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).

- Labsolu. (n.d.). tert-butyl (3R,4S)

- IOP Conference Series: Earth and Environmental Science. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate.

- Physical Chemistry Research. (2023).

-

National Center for Biotechnology Information. (n.d.). 1,1-Dimethylethyl 4-hydroxy-3-methyl-1-piperidinecarboxylate. PubChem Compound Database. Retrieved from [Link]

Sources

The Strategic deployment of tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate in Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone of medicinal chemistry, featuring prominently in a vast array of clinically successful therapeutics.[1][2] Among the diverse array of substituted piperidines, tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate has emerged as a particularly valuable building block. Its unique structural features—a sterically hindered gem-dimethyl group, a strategically placed hydroxyl moiety, and a Boc-protected nitrogen—offer medicinal chemists a powerful tool to fine-tune the physicochemical and pharmacological properties of drug candidates. This guide provides a comprehensive overview of the synthesis, key reactions, and potential therapeutic applications of this versatile scaffold, with a focus on its role in the development of novel agents targeting neurodegenerative diseases, inflammation, and other complex disorders. Detailed experimental protocols and mechanistic insights are provided to empower researchers in their drug discovery endeavors.

Introduction: The Strategic Advantage of the 3,3-Dimethylpiperidine Moiety

The 3,3-dimethyl substitution on the piperidine ring is not a trivial modification. This gem-dimethyl group imparts several advantageous properties to a molecule:

-

Metabolic Stability: The quaternary carbon at the 3-position shields adjacent positions from metabolic attack by cytochrome P450 enzymes, a common route of drug metabolism. This can lead to an improved pharmacokinetic profile, including a longer half-life.

-

Conformational Restriction: The steric bulk of the gem-dimethyl group restricts the conformational flexibility of the piperidine ring. This can lead to a higher binding affinity and selectivity for the target protein by locking the molecule into a more bioactive conformation.

-

Lipophilicity Modulation: The addition of the two methyl groups increases the lipophilicity of the scaffold, which can enhance membrane permeability and blood-brain barrier penetration—a critical attribute for central nervous system (CNS) drug candidates.

The presence of the 4-hydroxyl group provides a convenient handle for further chemical modification, allowing for the introduction of various pharmacophoric elements through ether or ester linkages, or its conversion to other functional groups. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled and selective reactions at other positions of the molecule.[3]

Synthesis and Key Transformations

The synthesis of this compound is achievable through multi-step synthetic routes, often starting from commercially available piperidine derivatives.

General Synthetic Approach

A common strategy involves the construction of the 3,3-dimethyl-4-oxopiperidine core, followed by stereoselective reduction of the ketone to the desired alcohol.

Caption: General synthetic workflow for the preparation of the target scaffold.